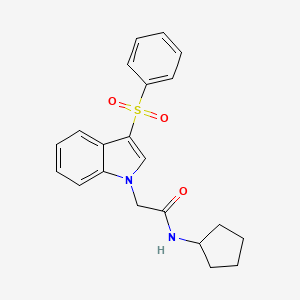

![molecular formula C6H9ClN2O3 B2760400 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride CAS No. 2140326-74-3](/img/structure/B2760400.png)

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride” is a novel derivative that has been identified as a potent, selective, and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . This receptor has emerged as an attractive drug target for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of this compound started from N-benzyl azetidine derivatives as in-house hit compounds . The introduction of a carboxyl group into the terminal benzene of the starting compound was explored to enhance SSTR5 antagonistic activity . Incorporation of a carboxyl group at the 4-position of the benzene ring resulted in a significant enhancement in potency .Molecular Structure Analysis

The InChI code for this compound is1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h1,7-8H,2-3H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound includes the replacement of the 4-benzoic acid with an isonipecotic acid . This modification dramatically reduced hERG inhibition by eliminating π-related interaction with the hERG K+ channel .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.6 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The compound has been explored for its utility in synthesis and chemical transformations. For instance, ring transformations of related spiro compounds have been investigated to derive pyrazole-4-carboxylic acid derivatives, highlighting the versatility of spiro compounds in generating biologically relevant structures (Kirschke et al., 1994). Additionally, research has shown the stereospecific [3+2] cycloaddition reactions involving methylenelactams and nitrones, leading to the formation of diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in constructing complex heterocyclic frameworks (Chiaroni et al., 2000).

Peptide Synthesis Applications

The compound and its derivatives are also significant in peptide synthesis. A study described the synthesis of novel dipeptide synthons from a related azaspiro compound, showcasing the potential of these compounds in peptide and nonapeptide synthesis, which are crucial for developing therapeutic peptides (Suter et al., 2000).

Applications in Drug Synthesis

Moreover, the spiro compounds have been utilized in the synthesis of new anticonvulsant agents, highlighting their importance in pharmaceutical research. Specific derivatives have demonstrated significant potency in preclinical models, underscoring the therapeutic potential of these compounds in treating convulsive disorders (Aboul-Enein et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is the Somatostatin Receptor subtype 5 (SSTR5) . SSTR5 is a G protein-coupled receptor that inhibits the release of several hormones, including insulin, glucagon, and growth hormone. It has emerged as a novel attractive drug target for type 2 diabetes mellitus .

Mode of Action

This compound acts as a of the SSTR5 . By blocking the action of somatostatin on the SSTR5, it enhances the release of insulin, glucagon, and growth hormone, which are normally inhibited by somatostatin .

Biochemical Pathways

The antagonism of SSTR5 leads to an increase in the release of insulin, glucagon, and growth hormone. This affects the insulin signaling pathway, leading to increased glucose uptake by cells, and the glucagon signaling pathway, resulting in increased glucose production by the liver. The net effect is a regulation of blood glucose levels .

Result of Action

The primary result of the action of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is the augmentation of insulin secretion in a glucose-dependent manner and the lowering of blood glucose concentration . This makes it a potential therapeutic agent for the treatment of type 2 diabetes mellitus .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBKTCAXOUQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC12CNC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

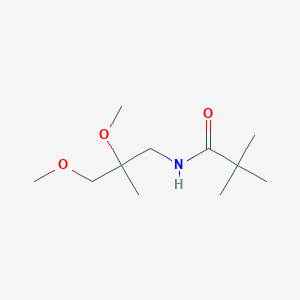

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

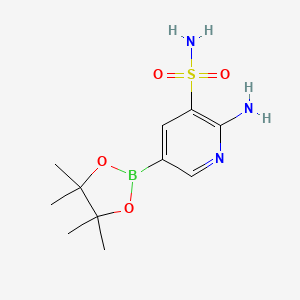

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

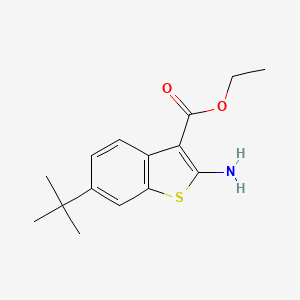

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)

![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)